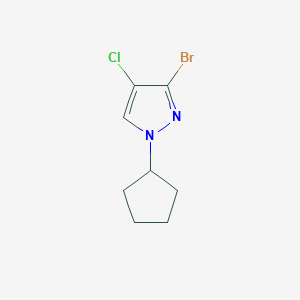

3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrClN2 |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

3-bromo-4-chloro-1-cyclopentylpyrazole |

InChI |

InChI=1S/C8H10BrClN2/c9-8-7(10)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2 |

InChI Key |

FROFVUXYEONQGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of 3 Bromo 4 Chloro 1 Cyclopentyl 1h Pyrazole

Strategic Approaches to the Synthesis of Halogenated Cyclopentyl-Substituted Pyrazoles

The synthesis of a molecule like 3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole involves a multi-step process. A logical approach would first involve the construction of the 1-cyclopentyl-1H-pyrazole core. Subsequently, the bromine and chlorine atoms would be introduced at the C3 and C4 positions, respectively. The order of these halogenation steps is crucial to ensure the desired regioselectivity.

The formation of the pyrazole (B372694) ring is a well-established area of heterocyclic chemistry. researchgate.net Several classical and modern methods can be employed to synthesize the pyrazole scaffold, which can then be further functionalized. nih.govbeilstein-journals.org The choice of method often depends on the availability of starting materials and the desired substitution pattern.

[3+2] Cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings like pyrazoles. nih.gov This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, nitrile imines, generated in situ from hydrazonoyl halides, can react with alkynes. nih.gov Diazocompounds can also serve as the 1,3-dipole, reacting with alkenes or alkynes to form pyrazolines, which can then be oxidized to pyrazoles. mdpi.com

A potential cycloaddition approach to a 1-cyclopentylpyrazole (B2834198) precursor could involve the reaction of cyclopentylhydrazine (B1295993) with a suitable three-carbon synthon.

Table 1: Examples of Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Resulting Intermediate/Product | Reference |

| Hydrazonoyl halide | Alkyne | Pyrazole | nih.gov |

| Diazoalkane | Alkene | Pyrazoline | mdpi.com |

| Sydnone | Alkyne | Pyrazole | organic-chemistry.org |

This table presents generalized examples of cycloaddition reactions for pyrazole synthesis.

The most traditional and widely used method for pyrazole synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgresearchgate.net To synthesize a 1-cyclopentylpyrazole, cyclopentylhydrazine would be reacted with a 1,3-dicarbonyl compound. The regioselectivity of this reaction can sometimes be an issue, potentially leading to a mixture of isomers, but can often be controlled by the reaction conditions and the nature of the substituents on the dicarbonyl compound. organic-chemistry.org

Another condensation approach involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, which typically yields pyrazolines that can be subsequently oxidized to pyrazoles. nih.gov

Table 2: Common Condensation Reactions for Pyrazole Formation

| Carbonyl Component | Hydrazine Derivative | Product | Reference |

| 1,3-Diketone | Substituted Hydrazine | Substituted Pyrazole | beilstein-journals.orgresearchgate.net |

| α,β-Unsaturated Ketone | Substituted Hydrazine | Pyrazoline (then Pyrazole) | nih.gov |

| β-Ketoester | Substituted Hydrazine | Pyrazolone | nih.govbeilstein-journals.org |

This table outlines common condensation strategies for the synthesis of the pyrazole core.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, have gained prominence for their efficiency and atom economy. nih.govmdpi.comnih.gov Various MCRs have been developed for the synthesis of highly substituted pyrazoles. nih.govmdpi.com These reactions often involve the in-situ formation of a key intermediate, such as a 1,3-dicarbonyl compound or a hydrazone, which then undergoes cyclization. beilstein-journals.org

For the synthesis of a 1-cyclopentylpyrazole derivative, an MCR could potentially involve cyclopentylhydrazine, an aldehyde, and an active methylene (B1212753) compound, among other possible combinations. mdpi.com The advantage of MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials. preprints.org

Once the 1-cyclopentyl-1H-pyrazole core is synthesized, the next critical step is the introduction of the bromine and chlorine atoms at the C3 and C4 positions. The electronic properties of the pyrazole ring and the directing effects of the existing cyclopentyl group will influence the regioselectivity of these halogenation reactions. beilstein-archives.org

Electrophilic halogenation is the most common method for introducing halogens onto the pyrazole ring. beilstein-archives.org The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density. researchgate.net Therefore, direct halogenation of 1-cyclopentyl-1H-pyrazole would likely yield the 4-halo derivative first.

Chlorination at C4: Chlorination at the C4 position can be achieved using various chlorinating agents. A process for preparing 4-chloropyrazoles involves the reaction of a pyrazole with hypochloric acid or its salts in the substantial absence of carboxylic acid. google.com N-Chlorosuccinimide (NCS) is another common and effective reagent for the chlorination of pyrazoles. researchgate.net

Bromination at C3: Introducing a bromine atom at the C3 position is more challenging and often requires a more strategic approach. Direct bromination of a 1-substituted pyrazole typically occurs at the C4 position. Therefore, to achieve C3 bromination, one might need to start with a pre-functionalized pyrazole. For instance, a pyrazole with a leaving group at the C3 position could be synthesized and then displaced by a bromide. Alternatively, a directed metalation-bromination sequence could be employed. Another strategy involves the synthesis of a pyrazole derivative where the C4 position is already blocked, thus directing the bromination to the C3 position.

A plausible synthetic sequence for this compound could be:

Synthesis of 1-cyclopentyl-1H-pyrazole.

Chlorination at the C4 position to yield 4-chloro-1-cyclopentyl-1H-pyrazole.

Bromination of the 4-chloro-1-cyclopentyl-1H-pyrazole at the C3 position.

The bromination of the 4-chloro-substituted pyrazole would need specific conditions to favor the C3 position over other potential sites. The use of reagents like N-bromosuccinimide (NBS) under controlled conditions could potentially achieve this transformation. researchgate.net

Table 3: Common Halogenating Agents for Pyrazoles

| Halogen | Reagent | Typical Position of Substitution | Reference |

| Chlorine | Hypochloric acid/salts | C4 | google.com |

| Chlorine | N-Chlorosuccinimide (NCS) | C4 | researchgate.net |

| Bromine | N-Bromosuccinimide (NBS) | C4 (can be directed to other positions) | beilstein-archives.orgresearchgate.net |

| Bromine | Bromine in acetic acid | C4 | researchgate.net |

This table summarizes common reagents used for the halogenation of the pyrazole ring.

Introduction of Halogen Substituents (Bromine and Chlorine) at Specific Pyrazole Positions (C3 and C4)

Halogenation Precursors and Reagents

A common strategy involves starting with a pyrazole derivative that already possesses a substituent at the C4-position, which then directs the subsequent bromination to the C3 or C5 position. Alternatively, dehydroxyhalogenation of 3- or 5-hydroxypyrazoles using reagents like phosphorus oxychloride or phosphorus oxybromide can be employed to introduce the halogen atom. researchgate.net

For the synthesis of 3-bromo-4-chloro pyrazoles, a plausible route could involve the initial chlorination of a pyrazole precursor at the C4-position, followed by bromination. Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for the halogenation of pyrazoles under mild conditions. researchgate.netbeilstein-archives.org The use of sodium halide salts in conjunction with an oxidizing agent like Oxone® offers another safe and straightforward protocol for halogenation. dntb.gov.ua

A specific example from patent literature for a related compound involves the reaction of a 3-amino-5-methylpyrazole (B16524) with concentrated hydrobromic acid and cuprous bromide, followed by the addition of sodium nitrite (B80452) to yield a 3-bromo-5-methylpyrazole. google.com This highlights the use of Sandmeyer-type reactions for the introduction of bromine at the C3-position. Another patented method describes the synthesis of a 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate intermediate by reacting a hydroxylated pyrazoline precursor with phosphorus oxybromide. google.com

The following table summarizes common halogenating agents and their applications in pyrazole synthesis:

| Halogenating Agent | Position of Halogenation | Notes |

| N-Chlorosuccinimide (NCS) | C4 | Commonly used for chlorination. researchgate.net |

| N-Bromosuccinimide (NBS) | C4 | Commonly used for bromination. researchgate.net |

| Bromine (Br₂) | C4 (initially) | Can lead to polyhalogenation. researchgate.net |

| Phosphorus Oxybromide (POBr₃) | C3/C5 (from hydroxypyrazole) | Used for dehydroxyhalogenation. researchgate.net |

| Sodium Halide/Oxone® | C4 | A milder and safer alternative. dntb.gov.ua |

N-Substitution with the Cyclopentyl Moiety

The introduction of the cyclopentyl group at the N1-position of the 3-bromo-4-chloro-1H-pyrazole core is a crucial step to afford the final target molecule. This N-alkylation reaction is a common transformation in pyrazole chemistry.

Methods for N1-Cyclopentylation

The N-alkylation of pyrazoles can be achieved through various methods. A widely used approach involves the reaction of the pyrazole with an alkyl halide, in this case, a cyclopentyl halide (e.g., cyclopentyl bromide or iodide), in the presence of a base. mdpi.com The base deprotonates the pyrazole nitrogen, forming a pyrazolate anion, which then acts as a nucleophile to displace the halide from the cyclopentyl group. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

Another method for N-alkylation is the Mitsunobu reaction, which allows for the coupling of an alcohol (cyclopentanol) with the pyrazole under mild conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). mdpi.com

Enzymatic methods for N-alkylation have also been developed, offering high regioselectivity. Engineered enzymes can catalyze the transfer of alkyl groups from simple haloalkanes to pyrazole substrates. nih.govnih.gov This biocatalytic approach represents a green alternative to traditional chemical methods.

The table below outlines various methods for N1-alkylation of pyrazoles:

| Method | Reagents | Advantages |

| Alkyl Halide Alkylation | Cyclopentyl halide, Base (e.g., K₂CO₃, NaH) | Readily available reagents, straightforward procedure. mdpi.com |

| Mitsunobu Reaction | Cyclopentanol, Triphenylphosphine, DEAD | Mild reaction conditions. mdpi.com |

| Enzymatic Alkylation | Haloalkane, Engineered Enzyme | High regioselectivity, environmentally friendly. nih.govnih.gov |

Optimization of Reaction Conditions for Cyclopentyl Incorporation

The efficiency and regioselectivity of the N-cyclopentylation reaction can be influenced by several factors, including the choice of solvent, base, temperature, and the nature of the cyclopentylating agent.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are commonly employed for N-alkylation reactions.

Temperature: The reaction temperature can be optimized to achieve a balance between reaction rate and selectivity. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired side products, including the N2-alkylated isomer.

Cyclopentylating Agent: The reactivity of the cyclopentyl halide can influence the reaction conditions. Cyclopentyl iodide is generally more reactive than cyclopentyl bromide, which may allow for milder reaction conditions.

A systematic study of these parameters is crucial to maximize the yield of the desired N1-cyclopentyl-3-bromo-4-chloro-1H-pyrazole and minimize the formation of the N2-isomer.

Advanced Synthetic Methodologies and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in organic chemistry. These advanced methodologies can be applied to the synthesis of pyrazole derivatives to reduce reaction times, improve yields, and minimize waste.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. dergipark.org.trunito.itnih.gov The direct coupling of microwave energy with the polar molecules in the reaction mixture results in rapid and uniform heating.

Microwave-assisted synthesis can be applied to various steps in the synthesis of this compound, including the initial pyrazole ring formation and the subsequent N-alkylation. For instance, the cyclocondensation of dicarbonyl compounds with hydrazines to form pyrazoles can be significantly accelerated under microwave irradiation. dergipark.org.tr Similarly, N-alkylation reactions can often be completed in minutes under microwave heating, as opposed to several hours with conventional methods. youtube.com A review of microwave-assisted synthesis of pyrazoles highlights its broad applicability and benefits. dergipark.org.tr

Catalyst-Free Protocols for Pyrazole Functionalization

The development of catalyst-free reactions is a key aspect of green chemistry, as it eliminates the need for often expensive and toxic metal catalysts and simplifies product purification. Several catalyst-free methods for the synthesis and functionalization of pyrazoles have been reported.

For instance, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating, without the need for a catalyst, to afford pyrazoles. While not directly applicable to the target molecule's final structure, it showcases a green approach to the core synthesis. Another approach involves the direct preparation of N-substituted pyrazoles from primary amines in a metal-free and catalyst-free three-component reaction, highlighting the potential for greener N-alkylation strategies.

One-Pot Synthetic Sequences

A feasible approach would begin with the condensation of cyclopentylhydrazine with a suitable three-carbon synthon, such as 1,1,3,3-tetramethoxypropane (B13500) or malondialdehyde, to form 1-cyclopentyl-1H-pyrazole. This intermediate would then undergo sequential electrophilic halogenation in the same reaction vessel. The pyrazole ring is electron-rich and susceptible to electrophilic substitution, typically at the C4 position.

The proposed one-pot sequence is as follows:

Formation of 1-Cyclopentyl-1H-pyrazole: Cyclopentylhydrazine is reacted with a malondialdehyde equivalent in a suitable solvent, such as ethanol (B145695) or acetic acid. This condensation reaction forms the pyrazole ring.

Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS), is introduced to the reaction mixture. The C4 position of the pyrazole ring is the most nucleophilic and will be readily chlorinated to yield 4-chloro-1-cyclopentyl-1H-pyrazole.

Bromination: Following chlorination, a brominating agent like N-bromosuccinimide (NBS) is added. This will result in the bromination at the C3 position, affording the final product, this compound.

This proposed one-pot synthesis would offer advantages in terms of efficiency, reduced waste, and shorter reaction times compared to a multi-step process involving the isolation of intermediates.

Spectroscopic Characterization of this compound

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound.

The ¹H-NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring and the cyclopentyl group.

Interactive ¹H-NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-5 | 7.6 - 7.8 | s |

| Cyclopentyl CH (methine) | 4.8 - 5.0 | quintet |

| Cyclopentyl CH₂ | 1.8 - 2.2 | m |

The ¹³C-NMR spectrum will provide information on the carbon framework of the molecule.

Interactive ¹³C-NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-5 | 138 - 140 |

| Pyrazole C-3 | 125 - 127 |

| Pyrazole C-4 | 110 - 112 |

| Cyclopentyl C-1 (methine) | 60 - 62 |

| Cyclopentyl C-2/C-5 | 32 - 34 |

| Cyclopentyl C-3/C-4 | 24 - 26 |

The presence of bromine at C3 and chlorine at C4 significantly influences the chemical shifts of the pyrazole ring. The electron-withdrawing nature of the halogens deshields the adjacent pyrazole ring proton and carbons. The bromine atom at C3 will cause a downfield shift of the C3 signal, while the chlorine atom at C4 will similarly affect the C4 signal. The sole remaining proton on the pyrazole ring, H-5, is expected to be a singlet and will also be shifted downfield due to the cumulative electron-withdrawing effect of the adjacent halogens.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is useful for identifying the characteristic functional groups and bond vibrations within the molecule.

Interactive IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3150 | C-H stretching (pyrazole ring) |

| 2850 - 2960 | C-H stretching (cyclopentyl) |

| 1500 - 1550 | C=N stretching (pyrazole ring) |

| 1450 - 1480 | C=C stretching (pyrazole ring) |

| 1000 - 1100 | C-N stretching |

| 750 - 800 | C-Cl stretching |

| 650 - 700 | C-Br stretching |

The spectrum will be characterized by the aromatic C-H stretching of the pyrazole ring and the aliphatic C-H stretching of the cyclopentyl group. The key absorptions will be the C=N and C=C stretching vibrations characteristic of the pyrazole ring, as well as the C-Cl and C-Br stretching frequencies in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Interactive Mass Spectrometry Data Table

| m/z Value | Interpretation |

| 264/266/268 | Molecular ion peak [M]⁺ cluster |

| 185/187 | [M - Br]⁺ |

| 229/231 | [M - Cl]⁺ |

| 69 | [C₅H₉]⁺ (cyclopentyl fragment) |

Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a cluster of peaks at m/z 264, 266, and 268. The relative intensities of these peaks are a clear indicator of the presence of one bromine and one chlorine atom. nist.govspectrabase.com Common fragmentation pathways would involve the loss of the halogen atoms or the cyclopentyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For pyrazole derivatives, the absorption bands observed in the UV-Vis spectrum typically correspond to π → π* and n → π* transitions of the pyrazole ring and any attached chromophores. The substitution pattern on the pyrazole ring, including the presence of halogens and N-alkyl groups, can influence the position (λ_max) and intensity of these absorption bands.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorptions related to the di-halogenated pyrazole core. The bromine and chlorine atoms, being auxochromes, can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrazole ring. The cyclopentyl group, being a saturated alkyl group, is not expected to contribute significantly to the UV-Vis absorption in the typical range of 200-800 nm.

Based on studies of similar halogenated pyrazole systems, the expected UV-Vis absorption data for this compound in a common solvent like ethanol are presented in Table 1. nih.govresearchgate.net These transitions are primarily associated with the electronic structure of the pyrazole ring. mdpi.com

Table 1: Expected UV-Vis Absorption Data for this compound This data is illustrative and based on typical values for analogous compounds.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

|---|---|---|---|

| Ethanol | ~240 | ~8,000 | π → π* |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₈H₁₀BrClN₂, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's purity and empirical formula. researchgate.net

Table 2: Elemental Analysis Data for C₈H₁₀BrClN₂

| Element | Theoretical (%) | Experimental (%) (Illustrative) |

|---|---|---|

| Carbon (C) | 38.51 | 38.45 |

| Hydrogen (H) | 4.04 | 4.09 |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related pyrazole structures provides insight into the expected molecular geometry and packing. nih.gov

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a role in the crystal lattice formation. These include:

Halogen Bonding: The bromine and chlorine atoms on the pyrazole ring can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the pyrazole ring.

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegative nitrogen and halogen atoms, leading to dipole-dipole interactions that influence molecular alignment in the crystal.

Analysis of crystal structures of other N-alkylated and halogenated pyrazoles reveals that C-H···N and C-H···halogen weak hydrogen bonds, as well as π-π stacking interactions between pyrazole rings, can also be significant in stabilizing the crystal packing. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of this compound

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and properties of molecules. For this compound, DFT calculations can provide valuable insights that complement experimental data.

By employing a suitable functional (e.g., B3LYP) and basis set, it is possible to:

Optimize the molecular geometry to predict bond lengths, bond angles, and dihedral angles.

Calculate the energies of different conformers of the cyclopentyl ring to determine the most stable conformation.

Predict spectroscopic properties such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis).

Determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map. These properties are crucial for understanding the molecule's reactivity.

Table 3: Illustrative DFT-Calculated Properties for this compound This data is illustrative and based on typical values for analogous compounds.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The MEP map can visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is useful for predicting sites of intermolecular interactions.

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net Molecules with a large HOMO-LUMO gap are generally more stable and less reactive, whereas those with a small gap are more prone to chemical reactions. researchgate.net

Density Functional Theory (DFT) calculations are a standard method for determining the energies of these orbitals. For pyrazole derivatives, the HOMO is typically a π-orbital distributed over the pyrazole ring, while the LUMO is a π*-antibonding orbital. The substituents on the pyrazole ring significantly influence the energies of these orbitals. The electron-withdrawing nature of the bromine and chlorine atoms at positions 3 and 4, respectively, is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted pyrazole. The cyclopentyl group at the N1 position, being an alkyl group, acts as a weak electron-donating group, which can slightly raise the energy levels.

The analysis of FMOs helps in understanding the molecule's behavior as either an electron donor (related to HOMO energy) or an electron acceptor (related to LUMO energy). A lower HOMO energy indicates a weaker electron-donating ability, while a lower LUMO energy suggests a stronger electron-accepting capacity. Theoretical calculations provide the quantitative values for these energies, which are instrumental in predicting the molecule's reactivity in various chemical environments. researchgate.net

Table 1: Predicted Frontier Orbital Energies for this compound (Note: These values are illustrative and based on typical DFT calculations for similar halogenated pyrazole derivatives.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Typically, red and yellow areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Conversely, blue areas denote regions of positive electrostatic potential (electron-deficient), which are favorable sites for nucleophilic attack. youtube.com Green areas represent neutral or regions with near-zero potential.

For this compound, the MEP map is expected to show distinct regions of varying potential:

Negative Potential: The most negative potential is anticipated around the pyridine-like nitrogen atom (N2) of the pyrazole ring due to its lone pair of electrons. This region is the primary site for protonation and interaction with electrophiles. researchgate.net

Positive Potential: The hydrogen atoms of the cyclopentyl group and the regions around the halogen atoms (bromine and chlorine) would exhibit positive electrostatic potential. The area around the C-H bonds of the pyrazole ring would also be positive, though to a lesser extent.

Influence of Halogens: The bromine and chlorine atoms, despite their electronegativity, create a phenomenon known as a "σ-hole" along the extension of the C-Br and C-Cl bonds. This can result in a region of positive potential on the outermost surface of the halogen atoms, making them potential sites for halogen bonding interactions.

The MEP analysis provides a qualitative prediction of how the molecule will interact with other charged or polar species, guiding the understanding of its intermolecular interactions. nih.gov

Reactivity Indices

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Key reactivity indices include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = χ² / (2η).

These descriptors for this compound, calculated from the predicted FMO energies, offer a comprehensive picture of its chemical behavior. The presence of electronegative halogens generally increases the electronegativity and hardness of the molecule compared to unsubstituted pyrazoles.

Table 2: Predicted Global Reactivity Descriptors (Note: These values are illustrative and derived from the predicted FMO energies in Table 1.)

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.825 |

| Chemical Softness (S) | 0.354 |

| Electrophilicity Index (ω) | 2.858 |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational space of flexible molecules by simulating the atomic motions over time. researchgate.netnih.gov For this compound, the primary source of flexibility is the cyclopentyl ring and its rotation around the N1-C bond.

MD simulations can provide critical insights into:

Conformational Preferences: The cyclopentyl ring can adopt various non-planar conformations, such as the envelope and twist forms. MD simulations can determine the relative populations and transition dynamics between these conformers at a given temperature. mdpi.com

Rotational Barriers: The simulation can explore the rotational barrier around the single bond connecting the cyclopentyl group to the pyrazole nitrogen, identifying the most stable rotational isomers (rotamers).

Solvent Effects: By performing simulations in an explicit solvent (e.g., water), it is possible to understand how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the conformational equilibrium. researchgate.net

These simulations typically involve solving Newton's equations of motion for all atoms in the system, using a force field to describe the potential energy. The resulting trajectory provides a dynamic picture of the molecule's behavior, revealing the accessible conformations and their relative stabilities. nih.gov

Conformational Analysis using Computational Methods

Complementing MD simulations, static computational methods like DFT are used for a detailed conformational analysis of the minimum energy structures. nih.gov This involves performing geometry optimizations for different possible conformers of this compound to locate the stable structures on the potential energy surface.

The key aspects of the conformational analysis include:

Cyclopentyl Ring Pucker: The cyclopentyl ring is not planar. Its most common conformations are the "envelope" (C_s symmetry) and "half-chair" or "twist" (C_2 symmetry). DFT calculations can determine the precise geometry and relative energies of these puckered states.

Orientation of the Cyclopentyl Group: The orientation of the cyclopentyl substituent relative to the planar pyrazole ring is a critical conformational feature. The analysis identifies the dihedral angle (C-N-N-C) that corresponds to the lowest energy conformation, which is typically governed by steric hindrance between the cyclopentyl hydrogens and the atoms of the pyrazole ring.

Influence of Substituents: The bromo and chloro substituents on the pyrazole ring can influence the conformational preference through steric and electronic effects, which can be quantified by comparing the energies of different optimized geometries. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides reliable predictions of various spectroscopic parameters, which are invaluable for the structural elucidation of novel compounds. mdpi.com

NMR Spectroscopy

Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. jocpr.com

¹H NMR: The predicted spectrum would show distinct signals for the protons on the pyrazole ring and the cyclopentyl group. The chemical shift of the C5-H proton on the pyrazole ring is expected to be influenced by the adjacent chloro and bromo substituents. The protons on the cyclopentyl ring would likely appear as complex multiplets due to their diastereotopic nature and spin-spin coupling.

¹³C NMR: The calculations would predict the chemical shifts for all eight carbon atoms. The carbons C3 and C4, being bonded to halogens, are expected to have their chemical shifts significantly affected. The shifts of the cyclopentyl carbons would also be predicted.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: These are illustrative values relative to TMS, based on general trends for halogenated N-alkylpyrazoles.)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H5 | 7.8 | C3 | 110.0 |

| CH (cyclopentyl, α) | 4.9 | C4 | 105.0 |

| CH₂ (cyclopentyl, β) | 2.1 | C5 | 135.0 |

| CH₂ (cyclopentyl, γ) | 1.8 | C (cyclopentyl, α) | 62.0 |

| C (cyclopentyl, β) | 33.0 | ||

| C (cyclopentyl, γ) | 24.0 |

IR Spectroscopy

The vibrational frequencies in the Infrared (IR) spectrum can also be calculated computationally. researchgate.net These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include:

C-H stretching vibrations of the pyrazole ring and the cyclopentyl group.

C=C and C=N stretching vibrations within the aromatic pyrazole ring. wisdomlib.org

C-N stretching vibrations.

C-Cl and C-Br stretching vibrations, which are expected at lower frequencies.

Various bending and deformation modes of the rings.

Theoretical spectra are often scaled by an empirical factor to achieve better agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. mdpi.com

Table 4: Predicted Major IR Vibrational Frequencies (cm⁻¹) (Note: These are illustrative values.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100-3150 |

| C-H Stretch (Aliphatic) | 2850-2980 |

| C=N Stretch (Ring) | 1550-1600 |

| C=C Stretch (Ring) | 1450-1500 |

| C-Cl Stretch | 700-800 |

| C-Br Stretch | 550-650 |

Academic Research Perspectives on the Biological and Mechanistic Relevance of 3 Bromo 4 Chloro 1 Cyclopentyl 1h Pyrazole

Structure-Activity Relationship (SAR) Studies of Halogenated Cyclopentyl Pyrazole (B372694) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, correlating a molecule's chemical structure with its biological effects to guide the rational design of more potent and selective compounds. researchgate.net For a molecule like 3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole, the SAR can be deconstructed by analyzing the contribution of each of its key structural features.

Influence of Halogen Position and Nature (Bromine at C3, Chlorine at C4) on Biological Interactions

The substitution pattern of a pyrazole derivative is a critical determinant of its chemical and biological properties. researchgate.net The introduction of halogens, such as bromine and chlorine, significantly modulates the electronic characteristics of the pyrazole ring. These electron-withdrawing groups can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov

Substituents at the C3 and C4 positions are known to profoundly affect the bioactivity of the pyrazole core. researchgate.net Specifically, a halogen atom at the C3 position has been shown to enhance the anti-rice blast activity in certain pyrazole carboxylic acid derivatives. researchgate.net The presence of a bromo group at C3 and a chloro group at C4 creates a distinct electronic environment on the ring. This di-halogenation pattern can establish specific interactions, such as halogen bonds, with amino acid residues in an enzyme's active site, potentially increasing binding affinity and residence time. nih.gov In studies of pyrazole-based kinase inhibitors, halogenated phenyl rings are often crucial for interactions within hydrophobic pockets of the kinase active site. mdpi.comnih.gov The combination of bromine at C3 and chlorine at C4 would therefore be expected to confer a specific profile of target interaction and metabolic stability, distinguishing it from other halogenation patterns.

Role of the Cyclopentyl Substituent at N1 in Molecular Recognition and Activity

The substituent at the N1 position of the pyrazole ring is pivotal in orienting the other functional groups and plays a direct role in molecular recognition. N1-substituted pyrazoles are generally more stable and often exhibit different biological properties than their unsubstituted counterparts. researchgate.net

Modulation of Pyrazole Core Reactivity and Bioactivity by Substituents

The bioactivity of the pyrazole core is a composite function of all its substituents. The pyrazole ring itself is an aromatic system with two nitrogen atoms: one is a basic, pyridine-like nitrogen capable of accepting protons, while the other is a non-basic, pyrrole-like nitrogen that can donate a proton under basic conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to generate mathematical models that correlate the chemical structures of compounds with their biological activities. jmpas.comresearchgate.net Although no specific QSAR models for this compound have been published, numerous studies have successfully applied QSAR to related pyrazole analogues to predict their activity and guide the design of new, more potent derivatives. nih.govresearchgate.net

These models are built using a series of known compounds and their measured biological activities. For instance, 2D and 3D-QSAR models have been developed for pyrazole derivatives as inhibitors of enzymes like Janus kinase (JAK), Aurora A kinase, and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govresearchgate.net These models use calculated molecular descriptors to quantify the structural features responsible for activity. A hypothetical QSAR model for analogues of this compound would likely incorporate descriptors such as those listed in the table below to predict its potential as a bioactive agent.

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment, ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Governs electrostatic and covalent interactions with the target protein. |

| Steric/Topological | Molecular Weight, Molar Refractivity (MR), Molecular Shape Indices | Relates to the size and shape of the molecule, determining its fit within a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Defines potential for specific hydrogen bond interactions that anchor the molecule to its target. |

Biological Activities and Mechanistic Insights (In Vitro and In Silico Research)

The potential biological activities of this compound can be inferred from the extensive body of research on structurally similar compounds, particularly in the area of enzyme inhibition.

Investigation of Enzymatic Inhibition Profiles

The pyrazole scaffold is a cornerstone in the design of inhibitors for a multitude of enzymes, especially protein kinases. mdpi.com The specific substitution pattern of this compound, featuring both di-halogenation and an N-cycloalkyl group, aligns with structural motifs found in inhibitors of several important enzyme classes. Based on existing literature, it is plausible to investigate this compound against enzymes such as protein kinases, cholinesterases, and carbonic anhydrases.

The table below summarizes the enzymatic inhibition profiles of various classes of pyrazole derivatives, providing a basis for speculating on the potential targets for this compound.

| Enzyme Target Class | Specific Enzyme(s) | Pyrazole Analog Class Studied | Observed Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Protein Kinases | Janus Kinase (JAK1/JAK2) | Pyrrolo[2,3-d]pyrimidine-pyrazoles | IC₅₀ ≈ 3 nM | mdpi.com |

| Aurora A Kinase | N-phenyl-pyrazole-4-carboxamides | IC₅₀ = 0.16 µM | nih.gov | |

| Polo-like kinase 1 (PLK1) | Aminopyrimidinyl Pyrazole Analogs | IC₅₀ values in the nanomolar range | nih.gov | |

| Dihydrofolate Reductase (DHFR) | Pyrazolo[4,3-c]pyridazines | IC₅₀ = 0.09 µM | nih.gov | |

| Hydrolases | Acetylcholinesterase (AChE) | Pyrazole[3,4-d]pyridazine derivatives | Kᵢ = 395–953 nM | nih.gov |

| N-Succinyl-l,l-2,6-diaminopimelic acid Desuccinylase (DapE) | Pyrazole thioether analogs | IC₅₀ values in the low micromolar range | mdpi.com | |

| Lyases | Carbonic Anhydrase (hCA I/II) | Pyrazole[3,4-d]pyridazine derivatives | Kᵢ = 9–66 nM | nih.gov |

| Other Targets | Cannabinoid Receptor (CB1/CB2) | N1/C5-cycloalkyl pyrazole carboxamides | Kᵢ values in the nanomolar range | nih.gov |

The data clearly indicate that pyrazole derivatives are potent inhibitors of a diverse array of enzymes. Kinase inhibitors, in particular, often feature halogenated aromatic or heteroaromatic rings. mdpi.comnih.gov For example, pyrazole-based inhibitors of JAK1/JAK2 and Aurora A kinase show activity in the nanomolar to low-micromolar range. mdpi.comnih.gov Furthermore, pyrazolo[3,4-d]pyridazine derivatives have demonstrated potent inhibition of carbonic anhydrases and acetylcholinesterase. nih.gov Given these precedents, this compound emerges as a candidate for screening against these and other enzyme families to uncover its specific biological and mechanistic relevance.

Inhibition Kinetics Studies

No data are available on the inhibition kinetics of this compound.

Binding Affinity Measurements

There are no available measurements of the binding affinity of this compound with any biological target.

Enzyme-Ligand Docking Simulations

No enzyme-ligand docking simulations for this compound have been published.

Molecular Interactions with Biological Targets

Information regarding the molecular interactions of this compound is not available in the current body of scientific research.

Receptor Binding Studies (In Silico)

In silico receptor binding studies for this compound have not been documented.

Analysis of Key Residue Interactions

Without docking or binding studies, an analysis of key residue interactions is not possible.

Mechanisms of Cellular Responses

The mechanisms of cellular responses to this compound have not been elucidated in any known studies.

Pathways Modulation

There is no available research on the modulation of any biological pathways by this compound.

Molecular Probes for Biological Systems

No studies have been published that explore the use of this compound as a molecular probe.

Exploring Broad Pharmacological Potential (In Vitro/In Silico Contexts)

While the broader class of pyrazole derivatives has been extensively studied for various pharmacological activities, there is a lack of specific data for this compound. nih.govnih.govnih.govresearchgate.netnih.gov

Anti-inflammatory Research (Excluding Clinical Data)

No in vitro or in silico anti-inflammatory research has been published specifically for this compound.

Antimicrobial Research (In Vitro Activity)

There are no available studies on the in vitro antimicrobial activity of this compound against any bacterial or fungal strains.

Antioxidant Research (In Vitro Assays and In Silico Studies)

Specific in vitro antioxidant assays or in silico studies for this compound have not been reported in the scientific literature.

Anticancer Research (In Vitro Cytotoxicity and Molecular Docking)

No in vitro cytotoxicity studies on cancer cell lines or molecular docking analyses have been published for this compound. Research on other pyrazole analogs has shown anticancer potential, but this cannot be directly extrapolated to the specific compound . nih.govresearchgate.net

Other Investigated Biological Activities (e.g., Antiviral, Antidiabetic, Neuroprotective - In Vitro/In Silico)

While comprehensive biological activity data for this compound is not extensively documented in publicly available research, the broader class of pyrazole derivatives has been the subject of numerous studies investigating their potential therapeutic applications, including antiviral, antidiabetic, and neuroprotective effects. The structural motifs present in this compound—namely the halogenated pyrazole core and the N-cyclopentyl substituent—suggest that it may share some of the biological activities observed in related compounds.

Antiviral Activity: Pyrazole-based scaffolds are recognized for their potential as antiviral agents targeting a variety of pathogens. nih.gov For instance, certain pyrazole derivatives have been synthesized and evaluated for their ability to inhibit viral replication. researchgate.netfrontiersin.org Studies have shown that specific pyranopyrazole derivatives can potently inhibit the main protease of viruses like SARS-CoV. researchgate.net Furthermore, a series of 4-substituted pyrazole derivatives demonstrated significant protection against the Newcastle disease virus (NDV), with some achieving 100% protection in in-vitro assays. nih.gov The antiviral activity of these compounds is often attributed to their ability to interact with key viral enzymes or proteins. nih.govresearchgate.net Although direct antiviral testing of this compound is not reported, its structural similarity to these active pyrazoles suggests it could be a candidate for future antiviral screening.

Antidiabetic Activity: The pyrazole nucleus is a constituent of various compounds investigated for their antidiabetic properties. nih.gov Research into pyrazole derivatives has explored their potential to modulate biological targets relevant to diabetes. While specific studies on this compound are absent, related compounds have been subjects of interest. The general approach often involves the synthesis and evaluation of a series of derivatives to identify potential hypoglycemic agents. nih.gov

Neuroprotective Activity: Pyrazole derivatives have also been explored for their neuroprotective potential. nih.gov Studies have investigated the ability of certain pyrazole-containing compounds to protect neuronal cells from damage in various in-vitro models of neurodegenerative diseases. mdpi.com For example, a series of N-propananilide derivatives bearing a pyrazole ring demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by modulating apoptotic pathways. mdpi.com The presence of the pyrazole core in this compound makes it a molecule of interest for future investigations into its potential neuroprotective properties.

Table 1: Investigated Biological Activities of Structurally Related Pyrazole Derivatives This table is for illustrative purposes and is based on activities reported for the broader class of pyrazole derivatives, not specifically for this compound.

| Biological Activity | Compound Class | Key Findings |

| Antiviral | Pyranopyrazoles | Potent inhibition of viral main protease (e.g., SARS-CoV Mpro). researchgate.net |

| Antiviral | 4-Substituted Pyrazoles | High protection rates against Newcastle disease virus (NDV). nih.gov |

| Antidiabetic | Pyrazole Derivatives | Investigated for hypoglycemic potential. nih.gov |

| Neuroprotective | Pyrazole-bearing N-propananilides | Protection against 6-OHDA-induced neurotoxicity. mdpi.com |

Cheminformatics and Ligand Design Principles

The application of cheminformatics and computational chemistry plays a pivotal role in modern drug discovery, enabling the efficient identification and optimization of lead compounds. For a molecule like this compound, these approaches can be instrumental in predicting its biological targets and designing novel derivatives with enhanced therapeutic properties.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of pyrazole chemistry, virtual screening has been successfully employed to identify lead compounds for various therapeutic targets. For instance, studies have utilized high-throughput virtual screening (HTVS) to discover novel pyrazole-based inhibitors of enzymes implicated in cancer, such as cyclin-dependent kinase 8 (CDK8). This approach allows for the rapid and cost-effective screening of vast chemical spaces to prioritize candidates for further experimental validation.

The general workflow for virtual screening of a compound like this compound would involve:

Target Selection: Identifying a biological target of interest based on disease pathology.

Library Preparation: Creating a database of compounds, which could include derivatives of the lead molecule.

Docking Simulation: Predicting the binding mode and affinity of the compounds to the target's active site.

Scoring and Ranking: Ranking the compounds based on their predicted binding affinity and other properties to select the most promising candidates.

De Novo Design Strategies

De novo design is a computational method that involves the creation of novel molecular structures with desired properties from scratch, rather than searching through existing compound libraries. This approach is particularly useful for designing ligands that are optimized for a specific binding site. For pyrazole-based compounds, de novo design strategies can be employed to generate novel derivatives with improved potency and selectivity. The process typically involves using algorithms that "grow" a molecule within the constraints of a target's binding pocket, adding atoms or fragments in a stepwise manner to maximize favorable interactions. While specific de novo design studies on this compound are not documented, the principles of this strategy are broadly applicable to pyrazole chemistry for the generation of new chemical entities.

Fragment-Based Drug Design (FBDD) in Pyrazole Chemistry

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. The pyrazole scaffold itself can be considered a privileged fragment in medicinal chemistry due to its presence in numerous bioactive molecules.

In the context of pyrazole chemistry, FBDD has been utilized to develop potent inhibitors for various targets. The process typically involves:

Fragment Screening: Identifying small pyrazole-containing fragments that bind to the target protein, often using biophysical techniques like X-ray crystallography or NMR spectroscopy.

Fragment Elaboration: Growing the identified fragments by adding chemical substituents to improve binding affinity.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target to create a larger, more potent molecule.

This approach offers the advantage of exploring chemical space more efficiently than traditional high-throughput screening and often leads to compounds with better physicochemical properties.

Ligand Efficiency and Drug-Likeness Assessment (Computational)

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target relative to its size (number of heavy atoms). It is a valuable tool for prioritizing compounds during lead optimization, as it helps to identify molecules that are more likely to be developed into successful drugs. The calculation of ligand efficiency allows researchers to assess the quality of a hit or lead compound, with higher values indicating a more efficient binder.

Drug-likeness is another critical computational assessment that evaluates whether a compound possesses the physicochemical properties typically associated with orally bioavailable drugs. This is often assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For this compound and its potential derivatives, computational tools can be used to predict these parameters.

Table 2: Computational Tools in Ligand Design for Pyrazole Derivatives

| Computational Approach | Description | Application to Pyrazole Chemistry |

| Virtual Screening | In-silico screening of compound libraries against a biological target. | Identification of novel pyrazole-based inhibitors for various enzymes. |

| De Novo Design | Computational generation of novel molecular structures. | Design of new pyrazole derivatives with optimized binding properties. |

| Fragment-Based Drug Design (FBDD) | Lead discovery starting from small, weakly binding fragments. | Use of the pyrazole scaffold as a starting point for developing potent inhibitors. |

| Ligand Efficiency (LE) | Measures binding affinity relative to molecular size. | To assess the quality and potential of pyrazole-based hits and leads. |

| Drug-Likeness Assessment | Evaluates physicochemical properties for oral bioavailability. | To predict the potential of pyrazole derivatives to be developed as oral drugs. |

Future Research Directions and Translational Perspectives for 3 Bromo 4 Chloro 1 Cyclopentyl 1h Pyrazole

Development of Novel Synthetic Pathways

Currently, there are no specific, published synthetic routes for 3-Bromo-4-chloro-1-cyclopentyl-1H-pyrazole. Future research would necessitate the development of efficient and scalable synthetic methodologies. A potential approach could involve the initial synthesis of 1-cyclopentyl-1H-pyrazole, followed by sequential halogenation at the 3 and 4 positions of the pyrazole (B372694) ring. The order of halogenation would be a critical factor to investigate to ensure regioselectivity and maximize yield. Alternative strategies might involve the synthesis of a di-halogenated pyrazole precursor followed by N-alkylation with a cyclopentyl halide or a related electrophile.

Exploration of Alternative Halogen and Cyclopentyl Analogues

To establish a structure-activity relationship (SAR), the synthesis and evaluation of various analogs would be a logical next step. This would involve systematically replacing the bromine and chlorine atoms with other halogens (fluorine, iodine) to study the impact on biological activity. Furthermore, modifications to the cyclopentyl group, such as altering the ring size (e.g., cyclobutyl, cyclohexyl) or introducing substituents on the cyclopentyl ring, could provide valuable insights into the steric and electronic requirements for potential biological targets.

Table 1: Potential Analogues for SAR Studies

| Position 3 | Position 4 | N1-Substituent |

| Bromo | Chloro | Cyclopentyl |

| Fluoro | Chloro | Cyclopentyl |

| Chloro | Chloro | Cyclopentyl |

| Iodo | Chloro | Cyclopentyl |

| Bromo | Fluoro | Cyclopentyl |

| Bromo | Iodo | Cyclopentyl |

| Bromo | Chloro | Cyclobutyl |

| Bromo | Chloro | Cyclohexyl |

Integration of Advanced Computational Techniques for Deeper Mechanistic Understanding

In the absence of experimental data, computational modeling could offer initial predictions about the physicochemical properties and potential biological activities of this compound. Techniques such as Density Functional Theory (DFT) could be employed to understand the electronic structure and reactivity of the molecule. Molecular docking simulations against various known protein targets could hypothetically identify potential binding modes and affinities, thereby guiding future experimental screening efforts.

Investigating Polypharmacology and Multi-Target Approaches

The concept of polypharmacology, where a single compound interacts with multiple targets, is a growing area of interest in drug discovery. wiley.comresearchgate.net Should initial screenings reveal that this compound has activity against a particular target, it would be prudent to investigate its broader target profile. nih.gov This could uncover unexpected therapeutic opportunities or potential off-target effects. nih.gov A multi-target approach could be particularly relevant for complex diseases where modulating a single target is often insufficient. scienceopen.com

Role in Chemical Biology Tool Development

If this compound is found to have a specific and potent interaction with a biological target, it could be developed into a chemical probe. This would involve synthesizing derivatives with tags (e.g., fluorescent dyes, biotin) to facilitate the study of the target protein's function, localization, and interactions within a cellular context. Such tools are invaluable for basic biological research.

Addressing Research Challenges and Opportunities

The primary challenge for research on this compound is the current lack of any foundational biological or chemical data. The initial opportunity lies in its synthesis and basic characterization. Subsequent high-throughput screening against a wide range of biological targets would be necessary to identify any potential therapeutic relevance. The novelty of this specific substitution pattern on the pyrazole ring means that any discovered activity could represent a new chemical scaffold for drug development, opening up a new area of medicinal chemistry research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.